3-(chloromethyl)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole
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Overview
Description
3-(chloromethyl)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole is a heterocyclic compound that features a fused ring system containing both furan and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chloromethyl-substituted furan with an oxazole derivative. The reaction conditions often require the use of a base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Cycloaddition Reactions: The oxazole moiety can participate in cycloaddition reactions, forming complex polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Cycloaddition: Reactions often require the use of catalysts like copper(I) iodide or ruthenium(II) complexes.
Major Products Formed
Substitution: Formation of azido, cyano, or thioether derivatives.
Oxidation: Formation of furan-2,3-dione derivatives.
Cycloaddition: Formation of complex polycyclic structures with potential biological activity.
Scientific Research Applications
3-(chloromethyl)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, including antimicrobial and anticancer agents.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It is employed in the design of molecular probes for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological macromolecules, leading to the modulation of their activity. Additionally, the fused ring system can interact with various enzymes and receptors, influencing their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(chloromethyl)-1H-pyrrolo[3,2-d][1,2]oxazole: Similar structure but with a pyrrole ring instead of furan.
3-(chloromethyl)-1H-indole[3,2-d][1,2]oxazole: Contains an indole ring, offering different electronic properties.
Uniqueness
3-(chloromethyl)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole is unique due to its fused furan-oxazole ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with diverse biological activities .
Properties
CAS No. |
2649023-25-4 |
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Molecular Formula |
C6H8ClNO2 |
Molecular Weight |
161.58 g/mol |
IUPAC Name |
3-(chloromethyl)-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C6H8ClNO2/c7-3-5-4-1-2-9-6(4)10-8-5/h4,6H,1-3H2 |
InChI Key |
BOUYGVALPQDYMN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C1C(=NO2)CCl |
Purity |
95 |
Origin of Product |
United States |
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